[(1R,2S)-2-Methylcyclohexyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2S)-2-Methylcyclohexyl]methanol is a chiral alcohol with the molecular formula C8H16O. This compound is characterized by a cyclohexane ring substituted with a methyl group and a methanol group at specific stereochemical positions. The stereochemistry of this compound is denoted by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-Methylcyclohexyl]methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, [(1R,2S)-2-Methylcyclohexanone], using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the large-scale production of the compound with high enantiomeric purity. The reaction conditions typically include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-Methylcyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: [(1R,2S)-2-Methylcyclohexanone] or [(1R,2S)-2-Methylcyclohexanoic acid].
Reduction: [(1R,2S)-2-Methylcyclohexane].
Substitution: [(1R,2S)-2-Methylcyclohexyl]chloride or [(1R,2S)-2-Methylcyclohexyl]bromide.
Scientific Research Applications
[(1R,2S)-2-Methylcyclohexyl]methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-Methylcyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing the compound’s biological activity.
Comparison with Similar Compounds
[(1R,2S)-2-Methylcyclohexyl]methanol can be compared with other similar compounds, such as:
[(1R,2S)-2-Phenylcyclohexyl]methanol: This compound has a phenyl group instead of a methyl group, which significantly alters its chemical properties and applications.
[(1R,2S)-2-Methylcyclohexanone]: The ketone analog of this compound, which has different reactivity and applications.
[(1R,2S)-2-Methylcyclohexanoic acid]: The carboxylic acid analog, which is more acidic and has different uses in organic synthesis.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a methyl and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
3937-45-9 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
[(1R,2S)-2-methylcyclohexyl]methanol |
InChI |
InChI=1S/C8H16O/c1-7-4-2-3-5-8(7)6-9/h7-9H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
NIDINIHOPRFWFJ-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1CO |
Canonical SMILES |
CC1CCCCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.